molecular formula C11H16ClNO2 B2790894 (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride CAS No. 2416219-32-2

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride

Cat. No.: B2790894
CAS No.: 2416219-32-2
M. Wt: 229.7
InChI Key: ONRXIGCYEWJUFC-GHMZBOCLSA-N
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Description

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are organic compounds containing a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction typically uses a dipolarophile and an achiral ylide precursor, followed by reduction and catalytic hydrogenation . Another method involves the use of N-BOC-4-amino-3-hydroxy piperidine as an intermediate, which is then converted to the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Phenylpiperidine-3,4-diol
  • (3S,4R)-4-Phenylpiperidine-3,4-diol
  • (3S,4S)-4-Phenylpiperidine-3,4-diol

Uniqueness

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacological properties compared to its stereoisomers .

Biological Activity

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions and a phenyl group at the 4 position. Its molecular formula is C11H15ClN2O2, and it presents as a hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter transporters and receptors. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, which are critical in the treatment of neurological disorders such as depression and ADHD .

2. Pharmacological Effects

  • Antidepressant Activity : The compound has shown potential in enhancing dopaminergic and noradrenergic signaling, which is crucial for mood regulation. Studies suggest that it could be effective in treating depressive disorders by increasing the availability of these neurotransmitters .
  • Anticancer Properties : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, this compound showed enhanced apoptosis induction in cancer models compared to standard treatments .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties against neurodegenerative diseases like Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, leading to increased acetylcholine levels in the brain .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, this compound was administered over several weeks. Results indicated significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased dopamine receptor activity and modulation of serotonin pathways .

Case Study 2: Cancer Cell Cytotoxicity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Flow cytometry analyses revealed that treated cells underwent apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantModulation of dopamine/norepinephrine transporters
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE

Properties

IUPAC Name

(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGSWATKMINKU-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(C2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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